1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
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Description
1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a useful research compound. Its molecular formula is C26H24N2OS and its molecular weight is 412.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions in Organic Chemistry
1-Allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is involved in the synthesis of various organic compounds. Hovsepyan et al. (2014) demonstrated its role in intermolecular cyclization processes leading to the formation of 4H-1,2,4-triazoles and 1,3,4-thiadiazoles, which are significant in organic synthesis and potential pharmaceutical applications (Hovsepyan et al., 2014).
Biological Activity and Drug Development
The compound plays a critical role in the development of new drugs. For example, Balan et al. (2015) synthesized a compound structurally related to this compound, exhibiting potential as an α-amylase and α-glucosidase inhibitor, suggesting its relevance in antidiabetic drug development (Balan et al., 2015).
Synthesis of Antimicrobial Agents
This compound is also instrumental in synthesizing antimicrobial agents. Egorov et al. (2019) reported its use in the synthesis of cyclopentenediones, potentially contributing to developing new antimicrobial drugs (Egorov et al., 2019). Additionally, Sharma et al. (2017) highlighted its role in synthesizing imidazole derivatives with significant antimicrobial activity against various bacterial and fungal strains (Sharma et al., 2017).
Role in Antimycobacterial Synthesis
Miranda and Gundersen (2009) explored the synthesis of 4-substituted 1-(p-methoxybenzyl)imidazoles, including derivatives of this compound, to create potential antimycobacterial agents (Miranda & Gundersen, 2009).
Applications in Photocatalysis and Light-Responsive Materials
The compound is utilized in photocatalysis and the synthesis of light-responsive materials. Bai et al. (2010) synthesized imidazole derivatives demonstrating photochromic properties in solution, indicating potential applications in developing light-responsive materials (Bai et al., 2010).
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c1-3-18-28-25(22-12-8-5-9-13-22)24(21-10-6-4-7-11-21)27-26(28)30-19-20-14-16-23(29-2)17-15-20/h3-17H,1,18-19H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFHUKMCDRDNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=C(N2CC=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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